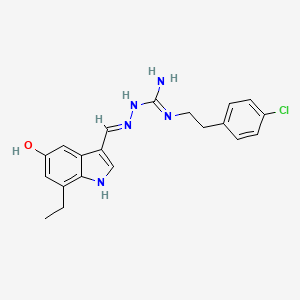
RXFP3/4 agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RXFP3/4 agonist 1 is a small molecule that acts as an agonist for the relaxin family peptide receptors 3 and 4 (RXFP3 and RXFP4). These receptors are part of the G protein-coupled receptor family and are primarily expressed in the brain and peripheral tissues. RXFP3 and its endogenous ligand relaxin-3 play crucial roles in regulating appetite, energy metabolism, endocrine homeostasis, and emotional processing . RXFP4, on the other hand, is activated by insulin-like peptide 5 (INSL5) and is involved in metabolic processes .
Chemical Reactions Analysis
RXFP3/4 agonist 1 undergoes various chemical reactions, including inhibition of forskolin-stimulated cAMP accumulation in cells overexpressing RXFP3 and RXFP4 . The compound has an EC50 value of 82 nM for RXFP3 and 2 nM for RXFP4 . Common reagents used in these reactions include forskolin and other cAMP modulators. The major products formed from these reactions are the activated RXFP3 and RXFP4 receptors, which subsequently lead to downstream signaling events.
Scientific Research Applications
RXFP3/4 agonist 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a chemical probe to investigate the function of RXFP3 and RXFP4 . In biology, it helps in understanding the roles of these receptors in regulating appetite, energy metabolism, and emotional processing . In medicine, this compound is being explored as a potential therapeutic agent for central nervous system diseases, metabolic disorders, and obesity . In industry, it provides a novel scaffold for the development of new RXFP3/4 agonists .
Mechanism of Action
RXFP3/4 agonist 1 exerts its effects by binding to the RXFP3 and RXFP4 receptors, which are G protein-coupled receptors. Upon binding, the compound activates these receptors, leading to the inhibition of cAMP accumulation and the activation of downstream signaling pathways . The molecular targets involved include the RXFP3 and RXFP4 receptors, and the pathways include the Gαi/o signaling pathway .
Comparison with Similar Compounds
RXFP3/4 agonist 1 is unique in its ability to act as a dual agonist for both RXFP3 and RXFP4 receptors. Similar compounds include other RXFP3 agonists such as the chimeric relaxin-3/INSL5 peptide and indole-containing amidinohydrazones . These compounds also exhibit high potency at RXFP4 but lack the dual agonist activity seen in this compound . The uniqueness of this compound lies in its ability to activate both receptors with high selectivity and potency.
Properties
Molecular Formula |
C20H22ClN5O |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]-1-[(E)-(7-ethyl-5-hydroxy-1H-indol-3-yl)methylideneamino]guanidine |
InChI |
InChI=1S/C20H22ClN5O/c1-2-14-9-17(27)10-18-15(11-24-19(14)18)12-25-26-20(22)23-8-7-13-3-5-16(21)6-4-13/h3-6,9-12,24,27H,2,7-8H2,1H3,(H3,22,23,26)/b25-12+ |
InChI Key |
NQWXHRRWWPCDAJ-BRJLIKDPSA-N |
Isomeric SMILES |
CCC1=C2C(=CC(=C1)O)C(=CN2)/C=N/NC(=NCCC3=CC=C(C=C3)Cl)N |
Canonical SMILES |
CCC1=C2C(=CC(=C1)O)C(=CN2)C=NNC(=NCCC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


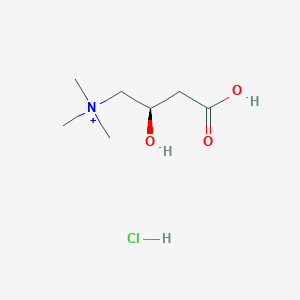
![3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-{5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-1-yl}ethyl sulfide](/img/structure/B12433107.png)
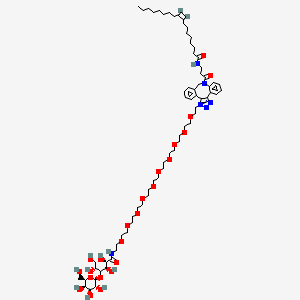

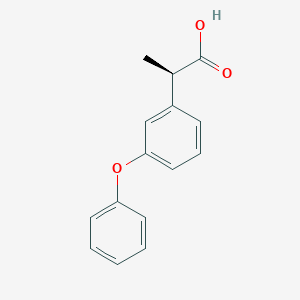
![[5-[5-(acetyloxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] acetate](/img/structure/B12433133.png)

![5-[2-(4-hydroxy-3-methoxyphenyl)-4-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-6-methoxy-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12433141.png)
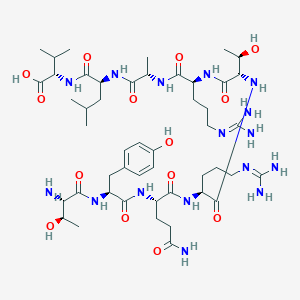

![N-[2-(ethylamino)propyl]benzamide](/img/structure/B12433151.png)
![(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12433168.png)
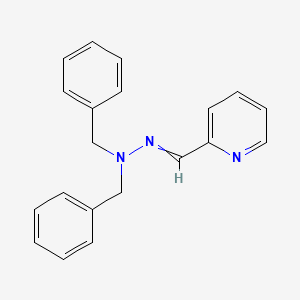
![[(5-Methylfuran-2-yl)methyl]hydrazine](/img/structure/B12433174.png)
